molecular formula C12H18N2 B1366491 (1-Phenylpiperidin-4-YL)methanamine CAS No. 170353-35-2

(1-Phenylpiperidin-4-YL)methanamine

Cat. No. B1366491
CAS RN: 170353-35-2
M. Wt: 190.28 g/mol
InChI Key: KOBWFEXXYDXJGO-UHFFFAOYSA-N
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Description

“(1-Phenylpiperidin-4-YL)methanamine” is a synthetic compound . It is also known as desoxypipradrol or 2-DPMP. The compound belongs to the family of piperidines.


Synthesis Analysis

The synthesis of “(1-Phenylpiperidin-4-YL)methanamine” involves several steps. One method involves the use of lithium aluminium hydride in tetrahydrofuran . Another method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, SOCl2, and a few drops of anhydrous DMF .


Molecular Structure Analysis

The molecular formula of “(1-Phenylpiperidin-4-YL)methanamine” is C12H18N2 . The molecular weight of the compound is 190.28 g/mol .


Physical And Chemical Properties Analysis

“(1-Phenylpiperidin-4-YL)methanamine” is a powder . The compound has a molecular weight of 263.21 . The storage temperature is room temperature .

Scientific Research Applications

Advanced NH₃ Detection

“(1-Phenylpiperidin-4-YL)methanamine” has potential applications in the development of advanced ammonia (NH₃) gas sensors. These sensors can be used for environmental monitoring, industrial safety, and process control. The compound’s properties may contribute to enhanced sensitivity and selectivity in detecting NH₃ at low concentrations .

Electrochemical Energy Storage

This compound could be used in the synthesis of novel materials for electrochemical energy storage. Its structure might help in creating high-performance electrodes for batteries or supercapacitors, offering improved energy density and stability .

Material Science

The compound could play a role in the creation of new one-dimensional (1D) or two-dimensional (2D) nanostructured materials. These materials have applications in various fields, including electronics, photonics, and nanodevice fabrication .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBWFEXXYDXJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301957
Record name 1-Phenyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpiperidin-4-YL)methanamine

CAS RN

170353-35-2
Record name 1-Phenyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170353-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Phenylpiperidine-4-carboxamide (1.5 g) was added portionwise to a stirring suspension of lithium aluminium hydride (0.5 g) in dry tetrahydrofuran (100 ml) under nitrogen. The resulting suspension was stirred at ambient termperature for 2 hours, then heated under reflux for 2 hours. The mixture was cooled, and water (0.5 ml), then concentrated sodium hydroxide solution (0.5 ml) were added. The resulting precipitate was removed by filtration (Celite). The filtrate was dried over magnesium sulphate, and the solvent removed in vacuo to yield 1-(1-phenylpiperid-4-yl)methylamine (1.15 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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